12-Fold to 60-Fold Superior Ovarian Cancer Cytotoxicity (MTT IC50) Versus Resveratrol Across Three Cell Lines
In a direct head-to-head comparison, 3,3',4,4'-THS demonstrated profoundly lower half-maximal inhibitory concentrations (IC50) than resveratrol (RVT) against three ovarian cancer cell lines. In A2780 cells, the MTT IC50 was 4 µM for 3,3',4,4'-THS versus 48 µM for RVT (12-fold difference). In OVCAR-3 cells, the IC50 was 50 µM for 3,3',4,4'-THS versus 480 µM for RVT (9.6-fold). In SKOV-3 cells, the IC50 was 8 µM for 3,3',4,4'-THS versus 380 µM for RVT (47.5-fold). LDH release assays confirmed the trend: A2780 (6 µM vs 65 µM; 10.8-fold), OVCAR-3 (85 µM vs 525 µM; 6.2-fold), SKOV-3 (10 µM vs 346 µM; 34.6-fold) [1].
| Evidence Dimension | Cytotoxicity (MTT IC50, 24 h exposure) |
|---|---|
| Target Compound Data | A2780: 4 µM; OVCAR-3: 50 µM; SKOV-3: 8 µM |
| Comparator Or Baseline | Resveratrol (RVT): A2780: 48 µM; OVCAR-3: 480 µM; SKOV-3: 380 µM |
| Quantified Difference | 12-fold (A2780), 9.6-fold (OVCAR-3), 47.5-fold (SKOV-3) lower IC50 |
| Conditions | MTT assay; A2780, OVCAR-3, SKOV-3 ovarian cancer cell lines; 24 h exposure; concentration range 0–500 µM |
Why This Matters
Procurement of 3,3',4,4'-THS rather than resveratrol enables experiments at substantially lower working concentrations, reducing potential solvent toxicity, off-target effects, and compound consumption costs in ovarian cancer research programs.
- [1] Mikuła-Pietrasik J, Sosińska P, Murias M, et al. High Potency of a Novel Resveratrol Derivative, 3,3',4,4'-Tetrahydroxy-trans-stilbene, against Ovarian Cancer Is Associated with an Oxidative Stress-Mediated Imbalance between DNA Damage Accumulation and Repair. Oxid Med Cell Longev. 2015;2015:135691. Table 1. View Source
